2,5-Dimethyl-4-nitrobenzonitrile

Physical Chemistry Thermal Analysis Crystallization

Researchers requiring selective nNOS inhibition often face irreproducible results with generic nitrobenzonitrile isomers. 2,5-Dimethyl-4-nitrobenzonitrile (CAS 73713-69-6) solves this with its precisely defined 2,5-dimethyl-4-nitro substitution pattern. • >9-fold nNOS selectivity over eNOS, minimizing cardiovascular off-target effects • Crystalline solid (mp 160-161°C) enables straightforward recrystallization and accurate stoichiometric dispensing • Well-characterized electronic environment (density 1.22 g/cm³, LogP ~2.4) for computational validation Global shipping for R&D use.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 73713-69-6
Cat. No. B1361401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-nitrobenzonitrile
CAS73713-69-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C)C#N
InChIInChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3
InChIKeyAIJHILQDGSFDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-4-nitrobenzonitrile: Procurement Guide


2,5-Dimethyl-4-nitrobenzonitrile (CAS 73713-69-6) is a polysubstituted aromatic compound belonging to the nitrobenzonitrile class [1]. It features a benzonitrile core substituted with two methyl groups at the 2- and 5-positions and a nitro group at the 4-position . This specific substitution pattern imparts distinct physicochemical and electronic properties compared to other positional isomers or non-nitrated analogs. While structurally related to other dimethyl nitrobenzonitriles (e.g., 2,4-dimethyl-3-nitrobenzonitrile, CAS 39053-46-8; 4,5-dimethyl-2-nitrobenzonitrile, CAS 13730-09-1) and simple nitrobenzonitriles (e.g., 4-nitrobenzonitrile, CAS 619-72-7) , 2,5-dimethyl-4-nitrobenzonitrile exhibits a unique combination of steric and electronic effects that govern its reactivity and utility in organic synthesis [2].

2,5-Dimethyl-4-nitrobenzonitrile: Key Selection Factors


The specific 2,5-dimethyl-4-nitro substitution pattern in 2,5-Dimethyl-4-nitrobenzonitrile dictates its unique steric and electronic environment, which directly influences its melting point (160-161°C) , density (1.22 g/cm³) , and spectral properties (e.g., NMR, FTIR) [1]. These physical and chemical characteristics are not interchangeable with other dimethyl nitrobenzonitrile isomers (e.g., 4,5-dimethyl-2-nitrobenzonitrile) or simpler nitrobenzonitriles [2]. Attempting to substitute with an in-class analog would alter reaction kinetics, purification parameters (e.g., crystallization conditions), and the electronic properties of derived intermediates. Furthermore, the compound's specific inhibitory profile against nitric oxide synthase (NOS) isoforms [3] is contingent on its exact molecular geometry, and even minor positional isomerism could abolish or drastically reduce biological activity. Therefore, generic substitution without rigorous comparative data is likely to compromise experimental reproducibility and downstream synthetic or biological outcomes.

2,5-Dimethyl-4-nitrobenzonitrile: Evidence-Based Differentiation


Thermal Stability and Crystallinity Comparison

2,5-Dimethyl-4-nitrobenzonitrile exhibits a significantly higher melting point and density compared to its non-nitrated precursor, 2,5-dimethylbenzonitrile, directly impacting handling, purification, and formulation. The introduction of the nitro group dramatically alters the intermolecular forces and solid-state packing, as reflected in the melting point and density data .

Physical Chemistry Thermal Analysis Crystallization

Distinct Thermal Behavior and Phase Transitions

While direct DSC data for 2,5-Dimethyl-4-nitrobenzonitrile is not available, the thermophysical behavior of the core nitrobenzonitrile isomers demonstrates that positional substitution drastically influences phase transitions and heat capacities [1]. 2,5-Dimethyl-4-nitrobenzonitrile, with its additional methyl substitutions, is expected to exhibit further deviations in thermal properties compared to the baseline isomers. The study of 2-, 3-, and 4-nitrobenzonitrile isomers by DSC reveals that solid-solid phase transitions are present in the 2- and 4-isomers but absent in the 3-isomer, and heat capacities vary as a function of temperature [1]. This class-level evidence underscores that even minor changes in substitution pattern (e.g., moving a nitro group or adding methyl groups) can profoundly alter a compound's thermal stability and phase behavior.

Thermophysical Properties Differential Scanning Calorimetry (DSC) Polymorphism

Isoform-Selective NOS Inhibition Profile

2,5-Dimethyl-4-nitrobenzonitrile displays a differentiated inhibitory profile against human endothelial NOS (eNOS) and neuronal NOS (nNOS), with >9-fold selectivity for nNOS over eNOS based on EC50 values [1]. This contrasts with other NOS inhibitors that may show broader or different selectivity profiles. While the comparator data is for the same compound across different isoforms (internal selectivity profile), this provides a critical quantitative benchmark for evaluating its potential as a selective tool compound or lead scaffold.

Biochemical Pharmacology Enzyme Inhibition Nitric Oxide Synthase

Commercial Purity and Quality Documentation

2,5-Dimethyl-4-nitrobenzonitrile is commercially available from multiple reputable suppliers with a typical purity specification of 95% . Sigma-Aldrich, for example, provides this compound as part of its AldrichCPR collection, which includes access to Certificates of Analysis (CoA) and Material Safety Data Sheets (MSDS) upon request . This contrasts with less well-characterized or research-grade only analogs where analytical data may be limited or unavailable. The availability of standardized, documented material reduces the risk of experimental variability due to impurities and simplifies regulatory compliance for procurement.

Chemical Procurement Quality Control Analytical Chemistry

2,5-Dimethyl-4-nitrobenzonitrile: Application Scenarios


Development of nNOS-Selective Inhibitors for Neurological Research

Based on its >9-fold selectivity for nNOS over eNOS [1], 2,5-Dimethyl-4-nitrobenzonitrile is a suitable starting scaffold or tool compound for investigating the role of neuronal nitric oxide synthase in neurological disorders. Its differentiated potency profile makes it a more attractive candidate than non-selective NOS inhibitors for studies requiring specific modulation of nNOS activity without confounding cardiovascular effects mediated by eNOS.

Nitroaromatic Intermediate Synthesis

The high melting point (160-161°C) [1] and solid powder form of 2,5-Dimethyl-4-nitrobenzonitrile, compared to its low-melting non-nitrated precursor (13°C) [2], make it a practical choice for multi-step organic syntheses. Its crystalline nature facilitates purification by recrystallization, and its thermal stability simplifies handling and storage. It is particularly well-suited as a precursor for further functional group transformations (e.g., nitro reduction to an amine, nitrile hydrolysis) where precise stoichiometry is critical.

Thermophysical Studies of Polysubstituted Aromatic Compounds

Given the known sensitivity of nitrobenzonitrile isomers to solid-solid phase transitions and heat capacity variations [3], 2,5-Dimethyl-4-nitrobenzonitrile presents an interesting case study for investigating the additive and synergistic effects of multiple substituents (methyl and nitro) on thermal properties. Researchers in materials science and physical chemistry may find this compound valuable for systematic studies of structure-property relationships in aromatic solids.

Calibration and Validation of Computational Chemistry Models

The combination of a nitro group (strong electron-withdrawing) and two methyl groups (electron-donating) in a specific 2,5,4-pattern creates a unique electronic environment on the benzonitrile core. This makes 2,5-Dimethyl-4-nitrobenzonitrile a useful benchmark molecule for validating density functional theory (DFT) calculations and molecular dynamics simulations of substituted aromatics. Its distinct physicochemical data (e.g., density, LogP ) provide experimental anchors for computational predictions.

Technical Documentation Hub

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